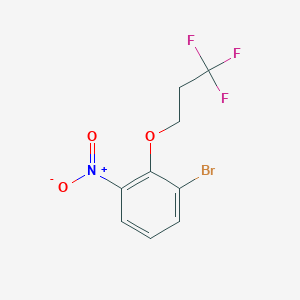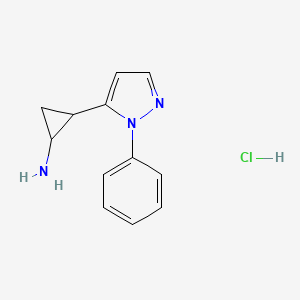
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride
説明
2-(1-Phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride, also known as 2-PPCA-HCl, is a cyclic amine derivative with a pyrazole ring, a phenyl group, and a hydrochloride group. It is a white, crystalline solid that is soluble in water. 2-PPCA-HCl has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical sciences, and has been found to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride is not fully understood. However, it is thought to act on various targets, including the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to act on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, analgesic, and antinociceptive activities. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, it has been found to have anti-cancer activity in cell culture studies.
実験室実験の利点と制限
The advantages of using 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride in laboratory experiments include its availability, low cost, and relative stability. Additionally, its ability to act on various targets makes it a useful tool for studying biochemical and physiological processes. The main limitation of using 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride in lab experiments is its lack of selectivity, which can make it difficult to study specific pathways.
将来の方向性
In the future, 2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride could be further studied for its potential use as an anti-cancer drug. Additionally, its ability to act on various targets could be explored further, as this could lead to the development of new drugs for the treatment of various diseases. Additionally, its potential use as an inhibitor of acetylcholinesterase could be explored further, as this could lead to the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Finally, its potential use as an anti-inflammatory agent could be explored further, as this could lead to the development of new drugs for the treatment of inflammatory diseases.
科学的研究の応用
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical sciences. It has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antinociceptive activities. It has also been studied for its potential use as an anti-cancer drug and as an inhibitor of the enzyme acetylcholinesterase.
特性
IUPAC Name |
2-(2-phenylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-11-8-10(11)12-6-7-14-15(12)9-4-2-1-3-5-9;/h1-7,10-11H,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZOSYZQGPFBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-5-yl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




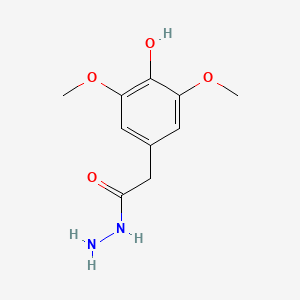

![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)
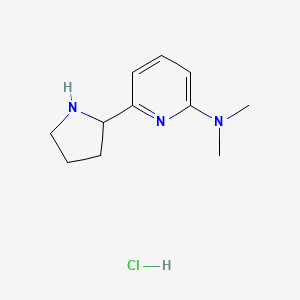
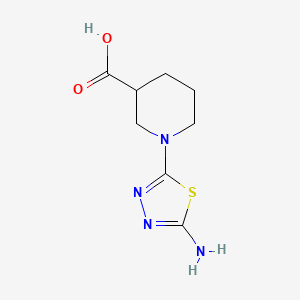

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-pyridin-3-ylurea](/img/structure/B1411647.png)
![1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol](/img/structure/B1411648.png)




